molecular formula C14H20O2 B11883100 2-Ethyl-2,5,7-trimethylchroman-6-ol

2-Ethyl-2,5,7-trimethylchroman-6-ol

Cat. No.: B11883100
M. Wt: 220.31 g/mol
InChI Key: AJWYQTQUROAMER-UHFFFAOYSA-N
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Description

2-Ethyl-2,5,7-trimethylchroman-6-ol is a chromanol derivative characterized by a benzopyran ring system with hydroxyl (-OH), ethyl (C₂H₅), and methyl (CH₃) substituents. The compound’s structure includes:

  • Ethyl group at position 2 of the chroman ring.
  • Methyl groups at positions 2, 5, and 5.
  • Hydroxyl group at position 5.

For example, chromanol derivatives are components of insect defensive secretions (e.g., in Blaps rynchopetera), where they contribute to cytotoxicity against cancer cell lines .

Properties

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

2-ethyl-2,5,7-trimethyl-3,4-dihydrochromen-6-ol

InChI

InChI=1S/C14H20O2/c1-5-14(4)7-6-11-10(3)13(15)9(2)8-12(11)16-14/h8,15H,5-7H2,1-4H3

InChI Key

AJWYQTQUROAMER-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCC2=C(O1)C=C(C(=C2C)O)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-2,5,7-trimethylchroman-6-ol typically involves the condensation of appropriate phenolic precursors with aliphatic aldehydes or ketones under acidic or basic conditions. One common method includes the use of Friedel-Crafts alkylation, where a phenol reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process often involves the use of high-purity starting materials and stringent control of reaction parameters such as temperature, pressure, and pH to optimize the reaction efficiency.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically forming quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This compound can be reduced to form dihydro derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can occur on the chroman ring, allowing for the introduction of various functional groups. Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated, nitrated, or sulfonated chroman derivatives.

Scientific Research Applications

Biological Properties

The compound 2-Ethyl-2,5,7-trimethylchroman-6-ol exhibits notable biological activities primarily attributed to its antioxidant properties. It plays a critical role in protecting cellular membranes from oxidative damage by scavenging free radicals. This function is essential in preventing cellular aging and degenerative diseases.

Table 1: Biological Activities of this compound

ActivityMechanism of ActionReference
AntioxidantFree radical scavenging
Anti-inflammatoryInhibition of pro-inflammatory mediators
Immune modulationEnhances immune response through lipid mediator regulation

Cardiovascular Health

Research indicates that this compound may contribute to cardiovascular health by reducing oxidative stress and inflammation. Its ability to modulate lipid profiles can help prevent atherosclerosis and other cardiovascular diseases.

Case Study: Vitamin E and Cardiovascular Disease

A study demonstrated that supplementation with vitamin E derivatives significantly reduced the incidence of coronary heart disease among participants with elevated cholesterol levels. The antioxidant properties of this compound were pivotal in this outcome by preventing LDL oxidation .

Cancer Prevention

The compound has shown promise in cancer prevention through its antiproliferative effects on various cancer cell lines. Its role in inhibiting tumor growth is linked to its antioxidant capabilities and modulation of signaling pathways involved in cell proliferation.

Case Study: Anticancer Effects

In vitro studies have reported that this compound inhibits the proliferation of human cancer cells such as HeLa (cervical cancer) and HT-29 (colorectal cancer) by inducing apoptosis and cell cycle arrest .

Nutritional Applications

As a component of vitamin E formulations, this compound is widely used in dietary supplements aimed at enhancing overall health and well-being. Its incorporation into functional foods is growing due to its beneficial effects on skin health and aging.

Table 2: Nutritional Benefits of this compound

BenefitDescriptionReference
Skin healthProtects against UV damage and promotes skin repair
Aging preventionReduces signs of aging through antioxidant action
Immune supportEnhances immune function through lipid metabolism

Mechanism of Action

The antioxidant activity of 2-Ethyl-2,5,7-trimethylchroman-6-ol is primarily attributed to its ability to donate hydrogen atoms or electrons to neutralize free radicals. The chroman ring structure allows for the stabilization of the resulting radical through resonance, effectively terminating the radical chain reactions. This compound targets reactive oxygen species and other free radicals, thereby protecting cellular components from oxidative damage.

Comparison with Similar Compounds

Research Findings and Mechanistic Insights

Role in Insect Defensive Secretions

These compounds likely synergize with chromanols to enhance bioactivity .

Comparative Stability and Reactivity

  • Hydroquinone Derivatives: Compounds like hydroquinone (IC₅₀: ~30 µg/mL) exhibit cytotoxicity via ROS generation but are less stable than chromanols due to oxidation-prone hydroxyl groups .

Biological Activity

2-Ethyl-2,5,7-trimethylchroman-6-ol, commonly referred to as a derivative of vitamin E, is a compound of significant interest due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a chromanol structure, which is central to its function as an antioxidant. The presence of the ethyl group and additional methyl groups enhances its lipophilicity and stability, making it an effective compound in various biological systems.

Mechanisms of Biological Activity

The biological activity of this compound primarily stems from its role as an antioxidant. It functions by scavenging free radicals and inhibiting lipid peroxidation. Furthermore, studies have indicated that it may modulate inflammatory pathways by inhibiting enzymes such as 5-lipoxygenase (5-LOX).

Inhibition of 5-Lipoxygenase

Research has demonstrated that compounds related to chromanol derivatives can significantly inhibit 5-LOX activity. For instance, α-amplexichromanol (a structural analogue) exhibited an IC50 value of 0.11 μM in cell-free assays and improved to 0.04 μM in cell-based assays . This inhibition is crucial for reducing inflammatory mediators in conditions like asthma and dermatitis.

Pharmacological Effects

The pharmacological effects of this compound include:

  • Anti-inflammatory Activity : By inhibiting 5-LOX, the compound reduces leukotriene production, which is implicated in various inflammatory diseases.
  • Antioxidant Properties : The compound protects cellular components from oxidative damage.

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
Anti-inflammatoryInhibition of 5-lipoxygenase
AntioxidantScavenging free radicals
Cytotoxicity against pathogensInhibition of Leishmania growth

Case Studies and Research Findings

Several studies have explored the efficacy of chromanol derivatives against various pathogens and diseases:

  • Leishmania Inhibition : Synthetic chromanols demonstrated inhibitory effects against Leishmania species. One study reported that certain derivatives had IC50 values as low as 0.9 μM against L. amazonensis .
  • Inflammatory Models : In experimental models of atopic dermatitis and bronchial hyperreactivity, α-amplexichromanol showed significant anti-inflammatory effects by reducing leukotriene levels .
  • Oxidative Stress Models : The protective effects against oxidative stress were evaluated in cellular models exposed to paraquat, where chromanol derivatives exhibited notable cytoprotective properties .

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